Benzyl cyanoformate

cyanoesterification palladium catalysis norbornene functionalization

Benzyl cyanoformate (CAS 5532-86-5, molecular formula C₉H₇NO₂, molecular weight 161.16 g/mol) is a colorless liquid cyanoformate ester characterized by a benzyl ester moiety attached to a cyanoformate core (NC–COO–CH₂C₆H₅). It belongs to the broader class of alkyl and aralkyl cyanoformates (NC–COOR), which serve as versatile reagents for introducing both cyano and ester functionalities into organic frameworks.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 5532-86-5
Cat. No. B1361826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl cyanoformate
CAS5532-86-5
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C#N
InChIInChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2
InChIKeyGDZIODIYBLTRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Cyanoformate (CAS 5532-86-5): Core Properties and Reagent Class Identification for Procurement


Benzyl cyanoformate (CAS 5532-86-5, molecular formula C₉H₇NO₂, molecular weight 161.16 g/mol) is a colorless liquid cyanoformate ester characterized by a benzyl ester moiety attached to a cyanoformate core (NC–COO–CH₂C₆H₅) . It belongs to the broader class of alkyl and aralkyl cyanoformates (NC–COOR), which serve as versatile reagents for introducing both cyano and ester functionalities into organic frameworks [1]. The compound exhibits a density of 1.105 g/mL at 25 °C, a boiling point of 66–67 °C at 0.6 mmHg, and a refractive index of n₂₀/D 1.505 . Benzyl cyanoformate is used in regioselective syntheses of nucleoside analogs and amidinoformic acid derivatives, and participates in palladium-catalyzed cyanoesterification of norbornenes [2].

1
Supports palladium-catalyzed cyanoesterification and regioselective nucleoside analog synthesis
2
Inherits cyanoformate class C‑selectivity for enolate alkoxycarbonylation
3
Benzyl ester enables orthogonal hydrogenolysis deprotection not available with methyl/ethyl analogs

Why Generic Cyanoformate Substitution Fails: Benzyl Cyanoformate Differentiation in Synthetic and Handling Performance


Cyanoformate esters (NC–COOR) are not interchangeable reagents in synthetic chemistry; the ester moiety (R group) directly modulates reactivity, selectivity, and physicochemical handling properties. Methyl cyanoformate (Mander's reagent, R = CH₃) and ethyl cyanoformate (R = C₂H₅) are established C‑selective alkoxycarbonylating agents for ketone enolates, yet both have been reported to undergo unexpected deoxycyanation side reactions with 1,3‑dicarbonyl compounds, yielding oxoalkenenitriles rather than the intended β‑ketoester products [1]. In contrast, benzyl cyanoformate (R = CH₂C₆H₅) offers a distinct steric and electronic profile: the benzyl group provides orthogonal deprotection options via hydrogenolysis—a feature absent in simple alkyl cyanoformates—and the larger substituent influences reaction outcomes in catalytic cyanoesterification [2]. Additionally, the liquid-phase physical properties (density 1.105 g/mL at 25 °C, boiling point 66–67 °C/0.6 mmHg) differ substantially from methyl cyanoformate (boiling point ~100 °C at atmospheric pressure), affecting distillation protocols and laboratory handling [3]. Generic substitution without verifying reaction compatibility risks altered selectivity profiles, unexpected byproduct formation, and downstream purification complications. The following evidence quantifies precisely where benzyl cyanoformate differs from its closest comparators.

Benzyl cyanoformate (target) Orthogonal hydrogenolysis deprotection; distinct steric profile in cycloaddition and cyanoesterification
Methyl / ethyl cyanoformate (substitute) Lack hydrogenolysis option; documented deoxycyanation side reactions with 1,3‑dicarbonyls; different physical handling
Deprotection strategy Hydrogenolytic benzyl cleavage compatible with sensitive substrates
Substitution mismatch Acidic/basic ester hydrolysis may alter product integrity; tetrazole cycloaddition outcome may shift
Physical properties Density 1.105 g/mL; bp 66–67°C/0.6mmHg informs vacuum distillation setup
Handling deviation Lower density and higher atmospheric boiling point of methyl analog alter laboratory workflow

Benzyl Cyanoformate Quantitative Evidence Guide: Comparator Data for Procurement Decision-Making


Benzyl Cyanoformate in Cyanoesterification: Comparable Yield to Methyl and Ethyl Analogs Under Identical Pd-Catalyzed Conditions

In palladium-catalyzed cyanoesterification of norbornadiene at 110 °C with 10 mol% Pd(PPh₃)₄, benzyl cyanoformate delivers the corresponding doubly functionalized norbornane derivative in yield comparable to methyl, ethyl, n‑propyl, isopropyl, n‑butyl, and tert‑butyl cyanoformates, all of which are reported to give moderate to excellent yields across the series [1]. This demonstrates that benzyl cyanoformate maintains synthetic efficiency equivalent to its lighter alkyl analogs while offering the distinct strategic advantage of a benzyl ester that can be cleaved by hydrogenolysis—a deprotection route inaccessible to methyl or ethyl esters.

Cyanoesterification yield
Class-level
Comparable yields across methyl, ethyl, n‑propyl, isopropyl, n‑butyl, tert‑butyl and benzyl cyanoformates under identical Pd(PPh₃)₄ conditions
Synthetic efficiency comparable to lighter alkyl analogs with added hydrogenolysis advantage
Specific yield percentages not reported numerically; class‑level inference
cyanoesterification palladium catalysis norbornene functionalization

Benzyl Cyanoformate vs. Chloroformates: Superior C‑Selectivity in Enolate Functionalization via Cyanoformate Class Advantage

Cyanoformates as a reagent class exhibit fundamentally different selectivity compared to chloroformate esters when reacting with enolates. While chloroformates typically produce mixtures of C‑ and O‑carboxylated products due to competing electrophilic attack pathways, cyanoformates demonstrate marked preference for C‑selective functionalization [1]. This class‑level selectivity advantage applies equally to benzyl cyanoformate as to Mander's reagent (methyl cyanoformate) and ethyl cyanoformate. Notably, methyl and ethyl cyanoformates have been documented to undergo deoxycyanation side reactions with 1,3‑dicarbonyl compounds, yielding oxoalkenenitriles rather than the intended β‑ketoester products [2]—an unintended pathway that may differ in prevalence for benzyl cyanoformate due to steric and electronic effects of the benzyl substituent.

C‑selectivity advantage
Class-level
Cyanoformates show C‑selective enolate functionalization; chloroformates yield C/O mixtures
Inherited class C‑selectivity supports regioselective alkoxycarbonylation workflows
Deoxycyanation side reactions known for methyl/ethyl may differ for benzyl; data to verify
C‑selective alkoxycarbonylation enolate chemistry Mander's reagent

Physical Property Differentiation: Benzyl Cyanoformate Density and Boiling Point vs. Methyl Cyanoformate

Benzyl cyanoformate exhibits a density of 1.105 g/mL at 25 °C and a boiling point of 66–67 °C at 0.6 mmHg (lit.) . In contrast, methyl cyanoformate (Mander's reagent, molecular weight 85.06 g/mol) has a boiling point of approximately 100 °C at atmospheric pressure and a density near 1.0 g/mL [1]. These physicochemical differences—specifically the significantly higher density and lower‑pressure boiling point of the benzyl derivative—are directly relevant to procurement decisions affecting laboratory handling, vacuum distillation protocols, and storage requirements. The benzyl ester's reduced volatility under ambient conditions compared to the methyl analog may influence solvent removal and workup procedures.

Physical properties
Cross-study comparable
Benzyl: density 1.105 g/mL (25°C), bp 66–67°C/0.6mmHg; Methyl: ~1.0 g/mL, bp ~100°C atmospheric
Higher density and reduced‑pressure boiling point inform distillation and handling procedures
Methyl analog requires different vacuum/atmospheric distillation setup
physical properties handling distillation

Benzyl Cyanoformate in Regioselective Virazole Synthesis: Enabling 1,2,4‑Triazole Nucleoside Construction

Benzyl cyanoformate serves as the starting synthon for an efficient and regioselective synthesis of virazole (ribavirin), an antiviral nucleoside [1]. While the publication does not provide a direct head‑to‑head yield comparison against methyl or ethyl cyanoformate for this specific transformation, the work establishes benzyl cyanoformate as the demonstrated reagent of choice for constructing the 1,2,4‑triazole‑3‑carboxamide core in this therapeutically relevant scaffold. The benzyl ester provides a protecting group that can be removed under hydrogenolytic conditions orthogonal to the nucleoside glycosidic bond—a feature not available with simple alkyl cyanoformates that require basic or acidic hydrolysis.

Virazole synthesis
Supporting evidence
Key synthon for regioselective 1,2,4‑triazole‑3‑carboxamide nucleoside construction
Demonstrates reagent fit for heterocyclic nucleoside scaffold assembly
No direct yield comparison against methyl/ethyl cyanoformate available
regioselective synthesis nucleoside analog virazole

Benzyl Cyanoformate vs. Ethyl Cyanoformate: Differential Reactivity in Tetrazole‑5‑Carboxylic Acid Synthesis

A notable divergence in reactivity between benzyl and ethyl cyanoformates is documented in tetrazole chemistry. When benzyl azide is reacted with ethyl cyanoformate under thermal conditions (150 °C, 4 hours, autogenous pressure), the expected [3+2] cycloaddition proceeds to yield the corresponding tetrazole‑5‑carboxylic acid derivative after crystallization [1]. In contrast, when benzyl cyanoformate is employed with benzyl azide under analogous conditions, the reaction outcome differs—the benzyl ester participates in alternative pathways rather than the straightforward cycloaddition observed with the ethyl analog. This indicates that the ester substituent (benzyl vs. ethyl) is not inert in cycloaddition chemistry and can redirect reaction course.

Tetrazole cycloaddition
Head-to-head
Benzyl cyanoformate + benzyl azide → alternative pathway; ethyl cyanoformate gives tetrazole‑5‑carboxylic acid under same conditions (150°C, 4h)
Reactivity divergence confirms non‑interchangeability in cycloaddition applications
Ethyl analog succeeds where benzyl follows different reaction course
tetrazole synthesis cycloaddition heterocycle construction

Safety and Regulatory Classification: Benzyl Cyanoformate Requires Enhanced Handling Protocols

Benzyl cyanoformate is classified under the EU CLP Regulation as Acute Toxicity Category 3 via oral, dermal, and inhalation routes (H301, H311, H331) and Skin Corrosion Category 1B (H314), requiring GHS05 (corrosive) and GHS06 (toxic) hazard pictograms and the signal word 'Danger' [1]. While all cyanoformates exhibit toxicity due to cyanide release potential, the combination of acute toxicity across multiple exposure routes and corrosive properties mandates rigorous personal protective equipment (faceshields, gloves, goggles, type ABEK respirator filters) and storage under conditions appropriate for Class 6.1(a) combustible acute toxic materials . These handling requirements may influence procurement decisions for laboratories with limited hazardous material infrastructure, as less hazardous cyanoformate alternatives may not exist in this reagent class.

Hazard classification
Regulatory context
Acute Tox. 3 (H301/H311/H331), Skin Corr. 1B (H314); GHS05/GHS06
Requires corrosive/toxic material handling infrastructure and PPE protocols
Class‑level cyanoformate toxicity; no numeric LD₅₀ comparison
safety data toxicology regulatory compliance

Benzyl Cyanoformate (CAS 5532-86-5): Best-Fit Research and Industrial Application Scenarios


Palladium-Catalyzed Cyanoesterification for Benzyl Ester-Functionalized Norbornane Derivatives

In Pd(PPh₃)₄-catalyzed (10 mol%) cyanoesterification of norbornadiene or benzonorbornadiene at 110 °C, benzyl cyanoformate yields doubly functionalized norbornane derivatives bearing both cyano and benzyl ester groups [1]. This scenario is optimal when the synthetic target requires a benzyl ester that can be subsequently removed via hydrogenolysis without affecting other functional groups—a strategic advantage over methyl or ethyl cyanoformates whose ester moieties require basic or acidic cleavage conditions that may be incompatible with sensitive substrates [1].

Regioselective Construction of 1,2,4‑Triazole Nucleoside Scaffolds

Benzyl cyanoformate serves as the starting synthon for efficient and regioselective synthesis of virazole (ribavirin) and related 1,2,4‑triazole‑3‑carboxamide nucleoside analogs [1]. This scenario is appropriate for medicinal chemistry programs targeting antiviral nucleosides where the benzyl ester group facilitates both the regioselective heterocycle assembly and provides orthogonal deprotection options following glycosylation steps [1].

Synthesis of Amidinoformic Acid Derivatives via Benzyl Cyanoformate Intermediates

Benzyl cyanoformate enables efficient synthesis of a variety of N‑substituted and N‑unsubstituted amidinoformic acids [1]. This scenario applies to synthetic routes requiring amidinoformic acid building blocks for further elaboration into β‑lactam antibiotics or other biologically active amidine‑containing compounds [1].

C‑Selective Alkoxycarbonylation Requiring Orthogonal Benzyl Ester Deprotection

In ketone enolate alkoxycarbonylation where C‑selectivity (over O‑alkylation) is critical, benzyl cyanoformate inherits the cyanoformate class advantage of preferential C‑attack compared to chloroformates [1]. This scenario is optimal when the subsequent synthetic sequence requires benzyl ester removal via hydrogenolysis—a mild, chemoselective deprotection method not accessible to methyl or ethyl cyanoformate‑derived products—and when the deoxycyanation side reaction documented for methyl and ethyl cyanoformates with 1,3‑dicarbonyls is a concern .

Application
Selection Property
Validation Focus
Pd-catalyzed cyanoesterification
Hydrogenolysis-compatible benzyl ester strategy
Catalytic efficiency and orthogonal deprotection verification
Regioselective 1,2,4‑triazole nucleoside synthesis
Regioselective heterocycle assembly with removable benzyl ester
Glycosylation compatibility and deprotection selectivity
Amidinoformic acid derivative preparation
C‑selective alkoxycarbonylation precursor
C‑ vs. O‑functionalization selectivity review
C‑selective enolate alkoxycarbonylation
Cyanoformate class selectivity with hydrogenolysis option
Deoxycyanation side reaction assessment in target substrate

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